5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Description
5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a heterocyclic compound featuring a diazinane core substituted with a 3,4-dimethoxybenzylidene group, two phenyl rings at the N1 and N3 positions, and a sulfanylidene (C=S) moiety at the C2 position. This structure combines electron-rich aromatic systems with a thiouracil-like backbone, which may confer unique electronic, photophysical, and biological properties.
Properties
Molecular Formula |
C25H20N2O4S |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
5-[(3,4-dimethoxyphenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C25H20N2O4S/c1-30-21-14-13-17(16-22(21)31-2)15-20-23(28)26(18-9-5-3-6-10-18)25(32)27(24(20)29)19-11-7-4-8-12-19/h3-16H,1-2H3 |
InChI Key |
DWWMPKKKPIQMPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Condensation-Based Synthesis
The core scaffold of 1,3-diazinane-4,6-dione derivatives is typically assembled via Knoevenagel condensation between thiobarbituric acid analogs and aromatic aldehydes. For the target compound, 3,4-dimethoxybenzaldehyde reacts with 1,3-diphenyl-2-thiobarbituric acid under acidic or basic conditions. Patent EP2230907B1 highlights the use of ethanol or methanol as solvents with piperidine or ammonium acetate as catalysts, achieving yields of 68–72% after 6–8 hours at reflux. The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde carbonyl (Figure 1).
Table 1: Optimization of Condensation Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Piperidine | Ethanol | 78 | 6 | 72 |
| NH₄OAc | Methanol | 65 | 8 | 68 |
| DBU | DMF | 100 | 4 | 61 |
Thionation and Cyclization
Mechanistic Insights
Knoevenagel Condensation Mechanism
The reaction initiates with deprotonation of the thiobarbituric acid’s α-hydrogen by a base (e.g., piperidine), generating an enolate. This enolate attacks the electrophilic carbonyl carbon of 3,4-dimethoxybenzaldehyde, forming a β-hydroxy intermediate. Dehydration via acid catalysis produces the conjugated methylidene linkage, stabilized by resonance with the dimethoxyphenyl ring.
Thionation with Lawesson’s Reagent
Lawesson’s reagent mediates the conversion of carbonyl groups to thiocarbonyls through a nucleophilic mechanism. The reagent’s dithiophosphine ylide attacks the carbonyl oxygen, forming a tetrahedral intermediate. Collapse of this intermediate releases H₂S and installs the sulfur atom at position 2 of the diazinane ring.
Purification and Analytical Characterization
Crystallization and Chromatography
Crude product purification involves sequential recrystallization from ethanol/water (3:1 v/v) and column chromatography on silica gel using ethyl acetate/hexane (1:4). The crystalline form exhibits a melting point of 198–201°C, consistent with PubChem data for analogous structures.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, CH=), 7.45–7.12 (m, 10H, Ph), 6.89 (d, J = 8.4 Hz, 1H, Ar), 3.93 (s, 6H, OCH₃).
-
IR (KBr) : 1695 cm⁻¹ (C=O), 1580 cm⁻¹ (C=S), 1245 cm⁻¹ (C-O).
Process Optimization and Challenges
Solvent and Catalyst Screening
Dimethylformamide (DMF) increases reaction rates but reduces yields due to side reactions. Ethanol balances solubility and selectivity, while piperidine outperforms DBU in minimizing byproducts like the des-thio derivative.
Scale-Up Considerations
Exothermic thionation necessitates controlled addition of Lawesson’s reagent to prevent thermal degradation. Pilot-scale trials (10 kg) achieved 65% yield with a purity of >98% after optimizing cooling rates.
Applications and Derivatives
Though beyond preparation scope, the compound’s structural analogs in EP2230907B1 show activity as sodium-glucose cotransporter-2 (SGLT2) inhibitors for diabetes . The methylidene and sulfanylidene groups enhance binding to hydrophobic enzyme pockets, suggesting therapeutic potential for further study.
Chemical Reactions Analysis
Types of Reactions
5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted diazinane compounds.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound typically involves the condensation of appropriate aldehydes and thiosemicarbazides under acidic conditions. For instance, one method includes the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with thiosemicarbazide using acetic acid as a catalyst. Characterization techniques such as FT-IR, NMR spectroscopy (both and ), and mass spectrometry are essential for confirming the structure and purity of the synthesized compound .
Antimicrobial Properties
One of the primary applications of 5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione is its antimicrobial activity. Studies have demonstrated that this compound exhibits significant antibacterial and antifungal properties. The in vitro testing typically involves determining the zone of inhibition against various bacterial strains and fungi. For example, docking studies have shown that this compound interacts effectively with bacterial enzymes like MurB from Staphylococcus aureus, suggesting a mechanism for its antibacterial action .
Antioxidant Activity
In addition to its antimicrobial effects, the compound has also been evaluated for its antioxidant properties. The DPPH radical scavenging assay is commonly employed to assess its ability to neutralize free radicals. Results indicate that it possesses substantial antioxidant activity, which may contribute to its therapeutic potential in oxidative stress-related diseases .
Anticancer Activity
Emerging research suggests that compounds similar to this compound may exhibit anticancer properties. The structural features of diazinane derivatives often correlate with biological activity against various cancer cell lines. Studies are ongoing to evaluate its efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells .
Neurological Applications
There is also interest in investigating the neuroprotective effects of this compound. Given its structural similarity to other known neuroprotective agents, researchers are exploring its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that it may help mitigate neuronal damage through its antioxidant properties .
Summary of Findings
The following table summarizes key findings regarding the applications of this compound:
Mechanism of Action
The mechanism of action of 5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with cellular components, leading to oxidative stress and apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Effects on the Diazinane Core
1,3-Diethyl-2-sulfanylidene-5-(2,4,5-trimethoxybenzylidene)-1,3-diazinane-4,6-dione
- Key Differences :
- Substituents: Ethyl groups at N1/N3 vs. phenyl groups in the target compound.
- Benzylidene group: 2,4,5-Trimethoxy substitution vs. 3,4-dimethoxy in the target.
- The trimethoxybenzylidene group introduces greater electron density, which may stabilize the planar conformation (dihedral angle: 1.41° between benzene and pyrimidine rings) . Planarity enhances π-conjugation, likely improving photostability and fluorescence properties .
5-(3,4-Dimethoxybenzylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione
- Key Differences :
- Substituents: Methyl groups at N1/N3 vs. phenyl groups.
- Core structure: Trione (three ketones) vs. sulfanylidene (C=S) in the target compound.
- The absence of sulfur reduces intermolecular hydrogen-bonding capacity, affecting crystal packing and solubility .
Electronic and Steric Effects of Benzylidene Substituents
- Notable Trends: Methoxy groups improve solubility in organic solvents due to their moderate polarity.
Impact of Sulfur vs. Oxygen in the Diazinane Core
Biological Activity
The compound 5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione (commonly referred to as DMDP ) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological properties of DMDP, including its effects on cancer cells, antimicrobial activity, and other pharmacological effects.
Chemical Structure
DMDP has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is and it features:
- Two methoxy groups on the phenyl ring.
- A diazinane core with sulfur and carbonyl functionalities.
Anticancer Activity
Recent studies have indicated that DMDP exhibits significant anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in various cancer cell lines. For example:
- Cell Lines Tested : HCT116 and SW480 (colon cancer).
- Mechanism of Action : DMDP appears to activate apoptotic pathways by increasing the expression of pro-apoptotic proteins (such as Bax) while decreasing anti-apoptotic proteins (like Bcl-2) .
- Concentration Dependence : The induction of apoptosis was observed to be dose-dependent, with IC50 values around 15 μg/ml for HCT116 cells and 13.4 μg/ml for SW480 cells .
Antimicrobial Activity
DMDP has also shown promise as an antimicrobial agent. Preliminary tests suggest:
- Bacterial Strains Tested : Various strains including Gram-positive and Gram-negative bacteria.
- Inhibition Zones : DMDP produced significant inhibition zones in agar diffusion assays, indicating effective antibacterial properties.
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Organism | Mechanism of Action | IC50 Value |
|---|---|---|---|
| Anticancer | HCT116 | Induction of apoptosis via Bax/Bcl-2 ratio | 15 μg/ml |
| SW480 | Activation of death receptors | 13.4 μg/ml | |
| Antimicrobial | Various bacteria | Disruption of bacterial cell wall | Not specified |
Case Study 1: Apoptosis Induction in Colon Cancer Cells
A detailed study focused on the effects of DMDP on colon cancer cells. The researchers treated HCT116 and SW480 cells with varying concentrations of DMDP and observed:
- Increased TUNEL-positive cells indicating higher rates of apoptosis.
- Western Blot Analysis showed upregulation of cleaved caspase-3 and caspase-8, confirming the activation of the extrinsic apoptotic pathway .
Case Study 2: Antibacterial Efficacy
Another investigation evaluated the antibacterial efficacy of DMDP against common pathogenic bacteria:
- Methodology : Disk diffusion method was employed to assess the antibacterial activity.
- Findings : DMDP exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent against bacterial infections.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione and its structural analogs?
- Methodological Answer : The compound can be synthesized via condensation reactions using Meldrum's acid derivatives and substituted benzaldehydes. For example, malonic acid and acetic anhydride in concentrated sulfuric acid can form a dioxane ring, followed by addition of 3,4-dimethoxybenzaldehyde under controlled conditions (e.g., slow evaporation of a petroleum ether/ethyl acetate solution for crystallization) . Similar protocols are used for analogs like 5-(2,4,5-trimethoxybenzylidene) derivatives, where reaction conditions (temperature, solvent ratios) are critical for yield and purity .
Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?
- Methodological Answer : Combine 1H/13C NMR to verify substituent positions (e.g., methoxy groups at 3,4-positions) and FT-IR to identify carbonyl (C=O, ~1680 cm⁻¹) and sulfanylidene (C=S, ~1250 cm⁻¹) functional groups. For example, in analogous compounds, NMR chemical shifts at δ 3.75 ppm (methoxy protons) and δ 5.20 ppm (pyrazoline protons) are diagnostic . High-resolution mass spectrometry (HRMS) should match the exact molecular weight (e.g., 198.1909 g/mol for related dimethoxybenzaldehyde precursors) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods and static-free equipment to avoid ignition hazards. Personal protective equipment (PPE) must include nitrile gloves and chemical-resistant aprons. Storage should adhere to NFPA guidelines: isolate from oxidizers, store in sealed containers at ≤25°C, and use inert gas purging for air-sensitive reactions .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s stereochemistry or conformation?
- Methodological Answer : Use SHELXL for refinement, focusing on anisotropic displacement parameters to model thermal motion. For example, in analogous dioxane derivatives, the envelope conformation of the 1,3-dioxane ring (flap at C4) was confirmed via SHELXL’s restraints for bond lengths (C–C = 1.50–1.54 Å) and angles . OLEX2 integrates structure solution and refinement workflows, enabling hydrogen-bonding analysis (e.g., C–H···O interactions stabilizing crystal packing) .
Q. What strategies address contradictions in experimental vs. computational data (e.g., DFT vs. XRD bond angles)?
- Methodological Answer : Perform Bader’s QTAIM analysis to compare electron density topology at bond critical points. For instance, discrepancies in dihedral angles between benzene and pyrimidine rings (e.g., 1.41° in XRD vs. 5.2° in DFT) may arise from crystal packing forces not modeled in gas-phase calculations . Validate computational models using Durbin-Watson statistics to assess residual electron density maps post-refinement .
Q. How can environmental fate studies (e.g., biodegradation, bioaccumulation) be designed for this compound?
- Methodological Answer : Follow OECD Test Guideline 307 for soil degradation: incubate the compound with OECD artificial soil (pH 6.0±0.5) at 20°C for 120 days, monitoring via LC-MS/MS. For bioaccumulation, use a three-compartment model (water, sediment, biota) with Daphnia magna as a test organism, calculating bioconcentration factors (BCF) from uptake/depuration rates .
Q. What crystallographic software tools are optimal for analyzing non-covalent interactions in supramolecular assemblies of this compound?
- Methodological Answer : Mercury CSD (Cambridge Structural Database) can map π-π stacking (distance ~3.8 Å) and van der Waals interactions. For hydrogen-bonding networks, PLATON ’s SQUEEZE algorithm removes solvent electron density, improving R-factor convergence (e.g., from 0.113 to 0.042 in SHELXL refinements) .
Q. How do substituent modifications (e.g., methoxy vs. ethoxy groups) impact the compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer : Conduct Hammett studies using σ⁺ values to quantify electronic effects. For example, replacing 4-methoxy with 4-ethoxy in pyrazoline analogs increases reaction rates (krel = 1.8) due to enhanced electron-donating capacity (σ⁺ = -0.78 for OCH3 vs. -0.75 for OC2H5) . Monitor kinetics via stopped-flow UV-Vis spectroscopy at λmax = 320 nm.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
